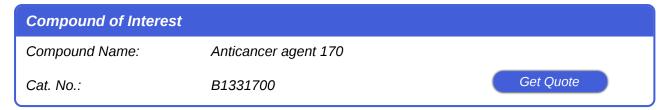


Application Notes and Protocols for Anticancer Agent CA-170 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1] Both PD-L1 and VISTA act as negative regulators of T-cell function, and their inhibition is a key strategy in cancer immunotherapy to enhance the body's anti-tumor immune response.[1] Preclinical studies have demonstrated that CA-170 can rescue the proliferation and effector functions of T cells and exhibits significant anti-tumor efficacy in various immunocompetent mouse tumor models.[2][3] These promising results have led to the advancement of CA-170 into human clinical trials.[2][3]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for the use of CA-170 in preclinical animal studies.

Data Presentation: CA-170 Dosage in Murine Models

The following table summarizes the oral dosages of CA-170 used in various preclinical mouse models. The administration is consistently reported as oral (p.o.), highlighting its advantage as a non-invasive, systemic treatment.



Animal Model	Tumor Cell Line	Dosage (mg/kg/day)	Administration Route	Study Highlights
C57BL/6 Mice	MC38 (Colon Adenocarcinoma)	10	Oral (p.o.)	Showed a 43% tumor growth inhibition, comparable to an anti-PD-1 antibody.[3]
BALB/c Mice	CT26 (Colon Carcinoma)	3 or 10	Oral (p.o.)	In combination with cyclophosphamid e, significantly improved survival.[3]
C57BL/6 Mice	B16F10 (Melanoma)	10 or 100	Oral (p.o.)	Demonstrated tumor growth inhibition of 23% (10 mg/kg) and 41% (100 mg/kg).[4]
Rodents and Primates	N/A (Toxicology Studies)	Up to 1000	Oral (p.o.)	No observed adverse effect level (NOAEL) was greater than 1000 mg/kg/day. [5][6]

Experimental ProtocolsIn Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of CA-170.

a. Animal Model:



- Immunocompetent mice, such as C57BL/6 or BALB/c, are recommended to properly assess
 the immunomodulatory effects of CA-170.[3] The choice of strain should be compatible with
 the selected tumor cell line.
- b. Cell Culture and Implantation:
- Tumor cell lines (e.g., MC38, CT26) are cultured under standard conditions.
- A suspension of tumor cells is prepared in a suitable medium (e.g., PBS).
- Mice are subcutaneously injected with the tumor cell suspension (typically 1 x 10⁶ cells) into the flank.
- c. Drug Preparation and Administration:
- CA-170 is formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose in water.
- Treatment is initiated when tumors reach a palpable size (e.g., 50-100 mm³).
- CA-170 is administered orally once daily at the desired dose (e.g., 10 mg/kg).[3] A vehicle control group should be included.
- d. Monitoring and Endpoints:
- Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Animal body weight and general health are monitored throughout the study.
- The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.
- At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Pharmacokinetic (PK) Study

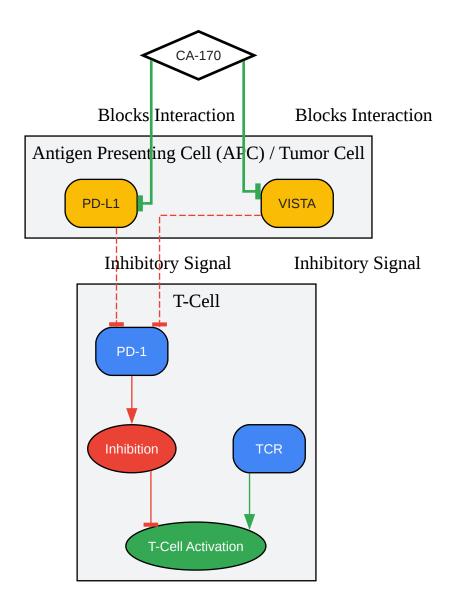


This protocol is designed to assess the absorption, distribution, metabolism, and excretion of CA-170 in mice.

- a. Animal Model:
- BALB/c mice are a suitable model for PK studies.[4]
- b. Drug Administration:
- For oral bioavailability assessment, two groups of animals are used. One group receives CA-170 intravenously (e.g., 1 mg/kg) and the other orally (e.g., 30 mg/kg).[3]
- c. Sample Collection:
- Blood samples are collected at various time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Plasma is separated from the blood samples by centrifugation.
- d. Bioanalysis:
- The concentration of CA-170 in the plasma samples is determined using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- e. Data Analysis:
- Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), time
 to maximum concentration (Tmax), and area under the curve (AUC), are calculated using
 appropriate software.[4] Oral bioavailability is determined by comparing the AUC from oral
 administration to the AUC from intravenous administration.

Mandatory Visualizations Signaling Pathway of CA-170



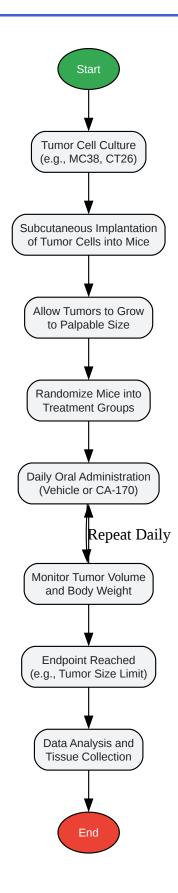


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Caption: Mechanism of action of CA-170.

Experimental Workflow for In Vivo Efficacy Study





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Caption: Workflow for a typical in vivo efficacy study.



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